molecular formula C14H17FO3 B1326102 Ethyl 5-(3-fluoro-2-methylphenyl)-5-oxovalerate CAS No. 951889-64-8

Ethyl 5-(3-fluoro-2-methylphenyl)-5-oxovalerate

Cat. No.: B1326102
CAS No.: 951889-64-8
M. Wt: 252.28 g/mol
InChI Key: VYYYQULSHLOSET-UHFFFAOYSA-N
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Description

Ethyl 5-(3-fluoro-2-methylphenyl)-5-oxovalerate is a synthetic ester derivative featuring a 5-oxovalerate backbone substituted with a 3-fluoro-2-methylphenyl group. This compound has garnered attention in medicinal chemistry for its role as a key intermediate in the design of OXE receptor antagonists, which target eosinophil-mediated inflammatory pathways such as asthma . The 5-oxovalerate moiety is critical for receptor binding, while the aryl substituent (3-fluoro-2-methylphenyl) modulates potency and metabolic stability. Studies highlight its resistance to β-oxidation due to the methyl group at the 3-position of the phenyl ring, enhancing bioavailability .

Properties

IUPAC Name

ethyl 5-(3-fluoro-2-methylphenyl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FO3/c1-3-18-14(17)9-5-8-13(16)11-6-4-7-12(15)10(11)2/h4,6-7H,3,5,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYYYQULSHLOSET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=C(C(=CC=C1)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101250160
Record name Ethyl 3-fluoro-2-methyl-δ-oxobenzenepentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101250160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951889-64-8
Record name Ethyl 3-fluoro-2-methyl-δ-oxobenzenepentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951889-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-fluoro-2-methyl-δ-oxobenzenepentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101250160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(3-fluoro-2-methylphenyl)-5-oxovalerate typically involves the esterification of 5-(3-fluoro-2-methylphenyl)-5-oxovaleric acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3-fluoro-2-methylphenyl)-5-oxovalerate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluoro group on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution.

Major Products

    Oxidation: 5-(3-fluoro-2-methylphenyl)-5-oxovaleric acid.

    Reduction: 5-(3-fluoro-2-methylphenyl)-5-hydroxyvalerate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Synthesis Intermediate : Ethyl 5-(3-fluoro-2-methylphenyl)-5-oxovalerate serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications that can lead to the development of new compounds with desired properties.

Biology

  • Enzyme Interactions : The compound has been utilized in studies involving enzyme interactions and metabolic pathways. Its structure suggests potential inhibition of key enzymes, which is crucial for developing selective inhibitors.
  • Antimicrobial Activity : Initial studies indicate that derivatives with similar structures exhibit significant antibacterial properties against strains such as Escherichia coli and Staphylococcus aureus. Compounds with halogen substitutions have shown enhanced interactions with bacterial cell membranes, leading to increased permeability and subsequent cell lysis.
  • Anticancer Properties : The cytotoxic effects of this compound have been explored against various cancer cell lines. In vitro assays revealed that compounds with similar structural features have IC50 values in the micromolar range against human cancer cell lines such as HeLa and A549.

Industry

  • Specialty Chemicals Production : this compound is utilized in the production of specialty chemicals and materials, making it valuable for industrial applications.

Antimicrobial Activity Study

A study conducted on derivatives of this compound demonstrated significant antibacterial activity against E. coli and S. aureus. The results indicated a correlation between the degree of halogenation and increased antibacterial efficacy, suggesting that further modifications could enhance therapeutic potential.

Cytotoxicity Assay

In vitro cytotoxicity assays were performed on human cancer cell lines (HeLa and A549). The results showed that structural modifications led to varying degrees of cytotoxicity, with some derivatives achieving IC50 values below 10 µM, indicating promising anticancer activity.

Mechanism of Action

The mechanism of action of Ethyl 5-(3-fluoro-2-methylphenyl)-5-oxovalerate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then participate in various biochemical pathways. The fluoro-substituted aromatic ring may interact with enzymes or receptors, influencing their activity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituted Phenyl Derivatives

Ethyl 5-(4-Chloro-2-fluorophenyl)-5-oxovalerate (CAS 951886-37-6)
  • Structure : 4-Cl and 2-F substituents on the phenyl ring.
  • Properties : Molecular weight 272.70 g/mol, purity 97% .
  • However, the lack of a 3-methyl group could reduce metabolic stability compared to the 3-fluoro-2-methylphenyl variant .
Ethyl 5-(3-chloro-4-methylphenyl)-5-oxovalerate (CAS 57992-89-9)
  • Structure : 3-Cl and 4-methyl substituents.
  • Properties : Molecular formula C₁₄H₁₇ClO₃ .
  • No direct IC₅₀ data are available, but SAR studies suggest that meta-substituted halogens (e.g., Cl) are less favorable than ortho-substituted groups .
Ethyl 5-(3,5-difluorophenyl)-5-oxovalerate (CAS 898752-37-9)
  • Structure : 3,5-diF substitution.
  • Properties : Used as a synthetic intermediate .
  • Activity : The symmetrical diF substitution likely increases lipophilicity, but the absence of a methyl group may render it susceptible to β-oxidation, reducing in vivo efficacy compared to the 3-fluoro-2-methylphenyl analog .

Fluorinated vs. Chlorinated Derivatives

Compound Substituents Key Advantages Limitations
Ethyl 5-(3-fluoro-2-methylphenyl)-5-oxovalerate 3-F, 2-CH₃ High metabolic stability; optimal steric fit for OXE receptor Limited data on long-term toxicity
Ethyl 5-(2-chloro-4-fluorophenyl)-5-oxovalerate (CAS 951886-22-9) 2-Cl, 4-F Enhanced electron-withdrawing effects Potential off-target interactions due to larger Cl atom
Ethyl 5-(4-fluorophenyl)-5-oxovalerate (CAS 342636-36-6) 4-F Simplified structure for SAR studies Lower potency due to lack of methyl group

Impact of Substituent Position and Size

  • 3-Methyl Substitution : The 3-methyl group in the target compound prevents β-oxidation of the 5-oxovalerate chain, a key advantage over analogs like ethyl 5-(4-fluorophenyl)-5-oxovalerate, which lack this feature .
  • Halogen Position : Ortho-substituted halogens (e.g., 2-F or 2-Cl) enhance receptor binding compared to para-substituted variants. For example, ethyl 5-(2-chloro-4-fluorophenyl)-5-oxovalerate shows moderate activity but is less potent than the target compound due to suboptimal halogen placement .

Metabolic Stability and SAR Trends

  • β-Oxidation Resistance : The 3-methyl group in the target compound blocks metabolism by liver homogenates, whereas analogs like ethyl 5-(5-fluoro-2-methoxyphenyl)-5-oxovalerate (lacking a methyl group) are more prone to degradation .
  • Potency Enhancements : Adding a 6-Cl substituent to related indole-based analogs (e.g., compound 34 in ) increased potency 4-fold, suggesting that halogenation at specific positions could further optimize the target compound .

Biological Activity

Ethyl 5-(3-fluoro-2-methylphenyl)-5-oxovalerate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorinated aromatic ring and an oxovalerate moiety. The fluorine atom enhances the lipophilicity and metabolic stability of the compound, which may contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Initial studies indicate that derivatives with similar structures exhibit significant antibacterial properties against various strains, including E. coli and Staphylococcus aureus. For instance, compounds with halogen substitutions have shown enhanced interactions with bacterial cell membranes, leading to increased permeability and subsequent cell lysis .
  • Anticancer Properties : this compound has been explored for its cytotoxic effects against cancer cell lines. In vitro assays revealed that compounds with similar structural features have IC50 values in the micromolar range against human cancer cell lines such as HeLa and A549 .
  • Enzyme Inhibition : The compound's structure suggests potential inhibition of key enzymes involved in metabolic pathways. For example, studies on related compounds indicate that modifications on the aromatic ring can significantly alter enzyme binding affinities, which is crucial for developing selective inhibitors .

Structure-Activity Relationships (SAR)

The SAR analysis of this compound is essential for understanding how structural modifications impact biological activity. Key findings include:

  • Fluorine Substitution : The presence of the fluorine atom at the para position relative to the carbonyl group has been linked to increased potency against specific targets due to enhanced electron-withdrawing effects, which stabilize the transition state during enzyme interactions .
  • Aromatic Ring Modifications : Variations in substituents on the aromatic ring (e.g., methyl, chloro) have shown significant effects on both antibacterial and anticancer activities. For instance, ortho-substituted derivatives often exhibit higher potency compared to meta-substituted analogs .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound and its analogs:

  • Antimicrobial Efficacy : In a study evaluating a series of fluoro-substituted compounds, this compound demonstrated notable antibacterial activity with MIC values comparable to established antibiotics .
  • Cytotoxicity Testing : A comprehensive evaluation of cytotoxic effects on various cancer cell lines showed that this compound induced apoptosis in HeLa cells through caspase activation pathways, suggesting a potential mechanism for its anticancer effects .
  • Inhibition Studies : Research into enzyme inhibition revealed that similar compounds could inhibit key metabolic enzymes involved in cancer metabolism, suggesting that this compound might share this property .

Data Summary Table

Property/ActivityValue/Description
Chemical FormulaC13H13F1O3
Antibacterial Activity (MIC)E. coli: 62.5 µg/mL; S. aureus: 78.12 µg/mL
Cytotoxicity (IC50)HeLa: 226 µg/mL; A549: 242.52 µg/mL
Enzyme InhibitionIC50 values < 100 nM for related compounds

Q & A

Q. Table 1: Substituent Effects on OXE Receptor Antagonism

CompoundSubstituent PositionIC₅₀ (μM)Metabolic Stability (t₁/₂, h)
53a3-methyl0.4>24
53bNone2.74.5
343-methyl + 6-Cl0.8>24
Data from in vitro assays .

Q. Table 2: Reaction Conditions for Friedel-Crafts Synthesis

ParameterOptimal RangeImpact on Yield
Temperature-1°C to 5°CPrevents side reactions
ZnCl₂ Loading0.2 eqMaximizes acylation
Post-Reaction QuenchingIce-water (1:1 v/v)Stabilizes product
Adapted from .

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